4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester
Description
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester is a brominated cyclopentenyl ester derivative with a pentenoic acid backbone. The compound features a cyclopentenyl ring substituted with a bromine atom and a 2-propenyl group, esterified to 4-pentenoic acid.
Properties
CAS No. |
645421-51-8 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
(2-bromo-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate |
InChI |
InChI=1S/C13H17BrO2/c1-3-5-7-12(15)16-11-9-8-10(6-4-2)13(11)14/h3-4,11H,1-2,5-9H2 |
InChI Key |
VMNOTCAAJPEVRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)OC1CCC(=C1Br)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester typically involves multiple steps. One common method includes the bromination of a cyclopentene derivative followed by esterification with 4-pentenoic acid. The reaction conditions often require the use of solvents such as chloroform or ethyl acetate and may involve catalysts to facilitate the bromination and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated cyclopentene ring to a cyclopentane ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves its interaction with specific molecular targets. The brominated cyclopentene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with pyrethroids and cyclopentenyl esters. Below is a comparative analysis with key analogs:
Key Observations:
Functional Groups: The target compound’s bromine substituent distinguishes it from non-halogenated analogs like Allethrin. Bromine increases molecular weight and may enhance reactivity in substitution or elimination reactions .
Biological Activity: Allethrin’s insecticidal activity arises from its cyclopropane and ester groups, which disrupt neuronal sodium channels. The bromine in the target compound could modify toxicity or bioactivity, though this requires experimental validation . 2-(2-Propenyl)-4-pentenoic acid, a valproic acid metabolite, exhibits neuroactivity, suggesting the target compound may also interact with biological systems .
Synthesis Pathways :
- Brominated esters like the target compound may be synthesized via malonic ester alkylation (as seen in ) followed by bromination. Allethrin, in contrast, is derived from chrysanthemic acid esterification .
Physicochemical and Toxicological Considerations
- Stability : Bromine’s electron-withdrawing effect may reduce the ester’s hydrolytic stability compared to Allethrin. This could limit its environmental persistence .
- Toxicity : While Allethrin has acute oral toxicity (LD₅₀ ~ 1,100 mg/kg in rats), brominated compounds often exhibit higher toxicity due to reactive intermediates. Structure-activity relationships (SAR) suggest the target compound may require rigorous toxicity profiling .
Biological Activity
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is defined by the following characteristics:
- Chemical Formula: C₁₃H₁₇BrO₂
- CAS Number: 1935559-92-4
- Molecular Weight: 285.18 g/mol
- Structural Features: The compound features a cyclopentene ring with a bromo substituent and an ester functional group, which may influence its biological activity.
1. Antitumor Activity
Research indicates that compounds similar to 4-pentenoic acid derivatives exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tumor cell growth effectively. The structure-activity relationship (SAR) suggests that modifications in the side chains of such compounds can enhance their cytotoxicity against various cancer cell lines.
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Compound A | 0.05 | UISO-SQC-1 (squamous cervix carcinoma) |
| Compound B | 0.06 | OVCAR-5 (human ovarian cancer) |
2. Antimicrobial Activity
The antimicrobial potential of 4-pentenoic acid derivatives has been explored in various studies. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 15 μg/mL |
| Candida albicans | 20 μg/mL |
3. Anti-inflammatory Effects
Anti-inflammatory properties have also been reported for related compounds. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
4. Hepatoprotective Properties
Some studies suggest that derivatives of 4-pentenoic acid may provide protection against liver damage induced by toxins, highlighting their potential utility in treating liver-related ailments.
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of pentenoic acid derivatives were synthesized and tested for their antitumor activity against multiple cancer cell lines. The most promising derivative demonstrated an IC₅₀ value of 0.02 μM against breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on various derivatives of pentenoic acid, revealing that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-pentenoic acid derivatives. Modifications in the ester group or substituents on the cyclopentene ring can lead to enhanced efficacy or reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
